![molecular formula C6H12ClF2NS B13483127 [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride](/img/structure/B13483127.png)
[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride: is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride typically involves multiple steps. The initial step often includes the formation of the cyclobutyl ring, followed by the introduction of the aminomethyl and difluoro groups. The final step involves the addition of the methanethiol group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Reduced Forms: Various reduced derivatives depending on the reducing agent used.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it is studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can interact with various enzymes and receptors, modulating their activity. The difluorocyclobutyl ring provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[1-(Aminomethyl)-3,3-difluorocyclobutyl]methane: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness: The presence of the thiol group in [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride makes it unique, as it imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C6H12ClF2NS |
|---|---|
Molecular Weight |
203.68 g/mol |
IUPAC Name |
[1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol;hydrochloride |
InChI |
InChI=1S/C6H11F2NS.ClH/c7-6(8)1-5(2-6,3-9)4-10;/h10H,1-4,9H2;1H |
InChI Key |
LMVAKYZFZQMUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(CN)CS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


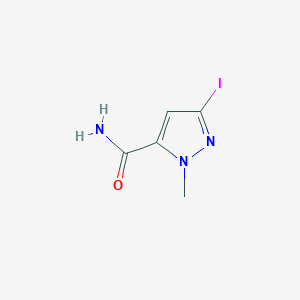
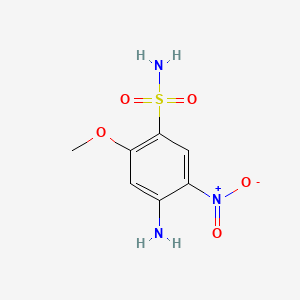

![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
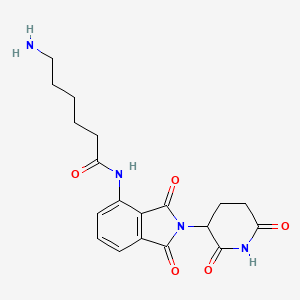
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
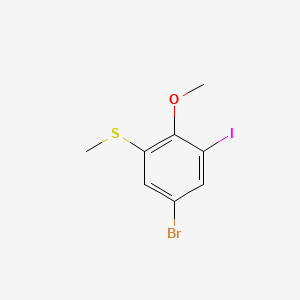
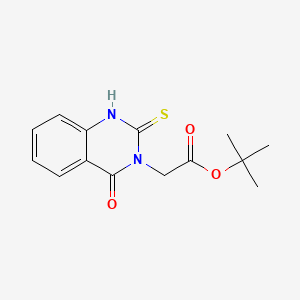


![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
![Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)
